molecular formula C19H19N3O3S2 B2449586 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-methoxyphenyl)thio)acetamide CAS No. 941901-44-6

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-methoxyphenyl)thio)acetamide

Cat. No.: B2449586
CAS No.: 941901-44-6
M. Wt: 401.5
InChI Key: ZLVYHNPTMDBNEF-UHFFFAOYSA-N
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Description

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thieno[2,3-c]pyridine core. One common approach is the cyclization of appropriate precursors, such as cyanoacetohydrazides, followed by subsequent functional group modifications. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to control the reaction kinetics.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography. The choice of solvents, catalysts, and reaction parameters is carefully controlled to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. The presence of functional groups such as cyano, acetyl, and thioacetamide allows for diverse reactivity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

  • Addition: Electrophilic addition reactions may involve the use of electrophiles like bromine or iodine.

Major Products Formed: The reactions can lead to the formation of various derivatives, including oxidized or reduced forms, substituted analogs, and addition products. These derivatives can exhibit different biological activities and physical properties.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of other complex molecules, aiding in the development of new chemical entities.

  • Biology: The compound has been studied for its potential biological activities, including antiproliferative effects on cancer cells.

  • Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases, such as cancer and infectious diseases.

  • Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in cancer research, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

This compound is part of a broader class of thieno[2,3-c]pyridine derivatives, which share similar structural features but differ in their substituents and functional groups. Some similar compounds include:

  • N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chloroacetamide

  • N-(3-cyano-4,6-dihydro-4,4,6,6-tetramethylthieno[2,3-c]pyridin-2-yl)carbamate

  • 2-(3',4',5'-trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine

These compounds exhibit similar biological activities but may differ in their potency, selectivity, and pharmacokinetic properties

Properties

IUPAC Name

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-12(23)22-8-7-15-16(9-20)19(27-17(15)10-22)21-18(24)11-26-14-5-3-13(25-2)4-6-14/h3-6H,7-8,10-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVYHNPTMDBNEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)CSC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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